molecular formula C21H17FO B12763741 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene CAS No. 1237-17-8

1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene

Cat. No.: B12763741
CAS No.: 1237-17-8
M. Wt: 304.4 g/mol
InChI Key: ACNLCQWGDVXJBG-HKWRFOASSA-N
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Description

1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene typically involves the following steps:

    Grignard Reaction: The initial step often involves the formation of a Grignard reagent from o-fluorobromobenzene and magnesium in anhydrous ether.

    Aldol Condensation: The Grignard reagent is then reacted with p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous flow processes for aldol condensation. The use of automated purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene can be compared with other stilbene derivatives, such as:

    Trans-stilbene: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.

    4,4’-Dihydroxystilbene: Contains hydroxyl groups, which can significantly alter its reactivity and applications.

    4,4’-Dimethoxystilbene: Similar to this compound but lacks the fluorine substituent, leading to differences in chemical behavior.

Properties

CAS No.

1237-17-8

Molecular Formula

C21H17FO

Molecular Weight

304.4 g/mol

IUPAC Name

1-fluoro-2-[(Z)-2-(4-methoxyphenyl)-2-phenylethenyl]benzene

InChI

InChI=1S/C21H17FO/c1-23-19-13-11-17(12-14-19)20(16-7-3-2-4-8-16)15-18-9-5-6-10-21(18)22/h2-15H,1H3/b20-15-

InChI Key

ACNLCQWGDVXJBG-HKWRFOASSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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